molecular formula C10H14N2OS B3170485 N-(piperidin-4-yl)thiophene-2-carboxamide CAS No. 944068-06-8

N-(piperidin-4-yl)thiophene-2-carboxamide

Cat. No. B3170485
CAS RN: 944068-06-8
M. Wt: 210.3 g/mol
InChI Key: IFCJNYVRWTVMLJ-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)thiophene-2-carboxamide is a heterocyclic organic compound. It is closely related to 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide, which has a molecular weight of 224.33 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Piperidine derivatives, such as N-(piperidin-4-yl)thiophene-2-carboxamide, are important synthetic fragments for designing drugs . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of N-(piperidin-4-yl)thiophene-2-carboxamide includes a six-membered piperidine ring, which is a heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

N-(piperidin-4-yl)thiophene-2-carboxamide is a powder that is stored at room temperature . Its molecular weight is similar to that of 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide, which is 224.33 .

Future Directions

Piperidine derivatives, including N-(piperidin-4-yl)thiophene-2-carboxamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new therapeutic applications for these compounds.

properties

IUPAC Name

N-piperidin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCJNYVRWTVMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)thiophene-2-carboxamide

Synthesis routes and methods

Procedure details

Commercially available tert-butyl 4-aminopiperidine-1-carboxylate (0.50 g, 1.0 eq) was taken up in dichloromethane and treated with triethylamine (0.42 mL, 1.2 eq). After stirring for 5 minutes, thiophene-2-carbonyl chloride (0.29 ml, 1.1 eq) was slowly added. The reaction stiffed for 15 hours at room temperature. To work up, dichloromethane (5 mL) was added. The organics were washed with water (3×-5 mL) then dried over Na2SO4 and concentrated for 0.80 g tan oil (obs M+Na 323, calc M+Na 323). This product was dissolved in dioxane (5 mL) and treated with 4 N HCl in dioxane (1.88 ml). After stiffing for 15 hours at room temperature, the reaction was concentrated to oily residue (0.63 g, 100% over 2 steps, calc M+H 211, obs M+H 211).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(piperidin-4-yl)thiophene-2-carboxamide
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N-(piperidin-4-yl)thiophene-2-carboxamide
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N-(piperidin-4-yl)thiophene-2-carboxamide
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N-(piperidin-4-yl)thiophene-2-carboxamide
Reactant of Route 5
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Reactant of Route 6
N-(piperidin-4-yl)thiophene-2-carboxamide

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